BACE1 Inhibitory Activity: Target Compound versus Structural Analogs
1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine was evaluated as a fragment hit in a biochemical screen for BACE1 (β‑secretase 1) inhibitors and tested in a cell‑based amyloid‑β secretion assay, yielding an IC₅₀ of 928 µM [1][2]. By comparison, optimized imidazo[4,5‑b]pyridine‑based BACE1 inhibitors reported in the literature achieve nanomolar potency (e.g., IC₅₀ = 30–49 nM for certain benzimidazole‑armed analogs) [3]. This >20,000‑fold potency gap confirms that the target compound is a low‑affinity fragment suitable as a starting point for structure‑guided optimization rather than a final lead.
| Evidence Dimension | BACE1 inhibition (cell-based amyloid-β secretion assay) |
|---|---|
| Target Compound Data | IC₅₀ = 928,000 nM (928 µM); 36% inhibition at 2 mM by SPR [1][2] |
| Comparator Or Baseline | Optimized imidazo[4,5-b]pyridine-based BACE1 inhibitors: IC₅₀ = 30–49 nM (BindingDB entries BDBM102958, BDBM472827) [3] |
| Quantified Difference | Target compound is >20,000‑fold less potent than optimized analogs |
| Conditions | Cell-based assay in human 293T cells expressing BACE1; SPR binding assay at 2 mM compound concentration [1] |
Why This Matters
This quantitative differentiation defines the compound's role as a validated fragment hit for FBDD campaigns targeting BACE1, distinct from high‑potency imidazo[4,5‑b]pyridine leads.
- [1] ChEMBL Activity Data for CHEMBL1221921: Assay CHEMBL1227791 (BACE1 cell-based IC₅₀) and CHEMBL1227790 (BACE1 SPR). https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL1221921&limit=10. View Source
- [2] BindingDB BDBM50324897: 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine BACE1 IC₅₀ = 9.28E+5 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50324897. View Source
- [3] BindingDB entries BDBM102958 (Ki = 30 nM) and BDBM472827 (IC₅₀ = 49 nM) for optimized imidazo[4,5-b]pyridine BACE1 inhibitors. https://www.bindingdb.org. View Source
